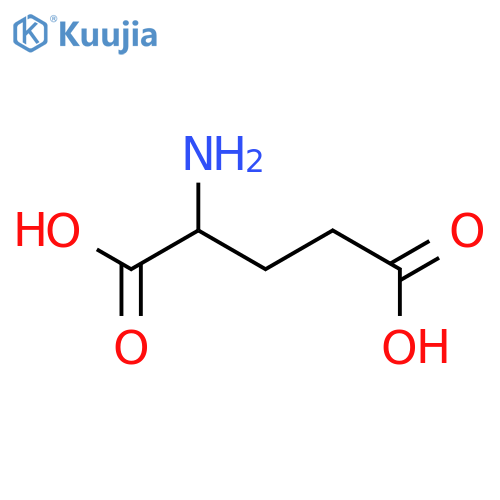Cas no 617-65-2 (DL-Glutamic acid)
DL-グルタミン酸は、アミノ酸の一種で、L型とD型の光学異性体が等量含まれるラセミ混合物です。化学式C5H9NO4で表され、分子量は147.13です。この化合物は、生化学研究や医薬品中間体として重要な役割を果たします。特に、神経伝達物質としての機能やタンパク質合成への関与が注目されています。DL-グルタミン酸の利点は、光学分割が可能なため、L-グルタミン酸やD-グルタミン酸の原料として利用できる点です。また、安定性が高く、水溶性に優れているため、実験室環境での取り扱いが容易です。食品添加物や微生物培養の成分としても応用されています。

DL-Glutamic acid structure
商品名:DL-Glutamic acid
DL-Glutamic acid 化学的及び物理的性質
名前と識別子
-
- DL-Glutamic acid
- 2-AMINOGLUTARIC ACID
- (+/-)-2-AMINOPENTANEDIOIC ACID
- 2-AMINO-PENTANEDIOIC ACID
- DL-2-AMINOPENTANEDIOIC ACID
- DL-2-AMINO PROPANE DICARBOXYLIC ACID
- DL-ALPHA-AMINOGLUTARIC ACID
- (R,S)-2-Amino-pentanedioicacid
- dl-glutamic
- dl-glutamicaci
- Glutamic acid, DL-
- H-DL-Glu-OH
- rac-(R*)-2-Aminopentanedioic acid
- 2-Aminopentanedioic acid
- 2-Aminopropane-1,3-dicarboxylic acid
- DL-glutamic acid monohydrate
- Glutamic acid
- Glutamic acid DL-form
- NSC 9967
-
- MDL: MFCD00063113
- インチ: 1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)
- InChIKey: WHUUTDBJXJRKMK-UHFFFAOYSA-N
- ほほえんだ: NC(CCC(O)=O)C(O)=O
計算された属性
- せいみつぶんしりょう: 147.053158g/mol
- ひょうめんでんか: 0
- XLogP3: -3.7
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 回転可能化学結合数: 4
- どういたいしつりょう: 147.053158g/mol
- 単一同位体質量: 147.053158g/mol
- 水素結合トポロジー分子極性表面積: 101Ų
- 重原子数: 10
- 複雑さ: 145
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- におい: Odorless
- Stability Shelf Life: Stable under recommended storage conditions. /L-Glutamic acid hydrochloride/
- Dissociation Constants: pK1: 2.19; pK2: 4.25; pK3: 9.67
- Taste: Umami sour taste
- 色と性状: 直交結晶は水中から得られる。
- 密度みつど: 1,4601 g/cm3
- ゆうかいてん: 194 ºC
- ふってん: 333.8°C at 760 mmHg
- フラッシュポイント: 155.7℃
- 屈折率: 1.4210 (estimate)
- すいようせい: Soluble in water (miscible), HCl, ether (sparingly), ethanol (sparingly), and petroleum ether (sparingly).
- PSA: 100.62
- LogP: -0.03660
- FEMA: 2457
- マーカー: 4469
- ようかいせい: 水に溶け、エタノール、エーテル、石油エーテルに微溶解する。
DL-Glutamic acid セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- セキュリティの説明: 24/25
- RTECS番号:LZ9648000
- ちょぞうじょうけん:Keep in dark place,Sealed in dry,Store in freezer, under -20°C
- TSCA:Yes
DL-Glutamic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H63075-25g |
DL-Glutamic acid, 95% |
617-65-2 | 95% | 25g |
¥1123.00 | 2023-02-26 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | B24007-200mg |
DL-Glutamic acid |
617-65-2 | ,HPLC≥98% | 200mg |
¥60.00 | 2022-01-07 | |
| Enamine | EN300-18047-10.0g |
2-aminopentanedioic acid |
617-65-2 | 95% | 10.0g |
$32.0 | 2023-02-08 | |
| Fluorochem | 222002-10g |
DL-Glutamic acid |
617-65-2 | 95% | 10g |
£10.00 | 2022-03-01 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H63075-500g |
DL-Glutamic acid, 95% |
617-65-2 | 95% | 500g |
¥8410.00 | 2023-02-26 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | GG5332-100g |
DL-Glutamic acid |
617-65-2 | ≥98% | 100g |
¥230元 | 2023-09-15 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S20037-100g |
DL-Glutamic acid |
617-65-2 | BR,99% | 100g |
¥60.00 | 2022-01-07 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S20037-500g |
DL-Glutamic acid |
617-65-2 | BR,99% | 500g |
¥195.00 | 2022-01-07 | |
| TRC | G596955-500g |
DL-Glutamic Acid |
617-65-2 | 500g |
$ 375.00 | 2022-06-04 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-357343-25 g |
DL-Glutamic acid, |
617-65-2 | 98% | 25g |
¥406.00 | 2023-07-10 |
DL-Glutamic acid 関連文献
-
1. 288. Amino-acids and peptides. Part VIII. Determination of D- and L-glutamic acid by the isotope-dilution methodC. C. Barker,I. W. Hughes,G. T. Young J. Chem. Soc. 1952 1574
-
Hongxia Guan,Ye Sheng,Chengyi Xu,Yunzhi Dai,Xiaoming Xie,Haifeng Zou Phys. Chem. Chem. Phys. 2016 18 19807
-
Xinhui Zhou,Haishui Wang,Qiang Zeng CrystEngComm 2017 19 762
-
4. 693. A new synthesis of glutamine and of γ-dipeptides of glutamic acid from phthalylated intermediatesF. E. King,D. A. A. Kidd J. Chem. Soc. 1949 3315
-
5. Synthesis and stereochemistry of 1,4-diazabicyclo[4,3,0]nonane-2,5,9-trionesMichael R. Harnden J. Chem. Soc. C 1967 2341
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:617-65-2)DL-Glutamic acid

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
Suzhou Senfeida Chemical Co., Ltd
(CAS:617-65-2)DL-Glutamic acid

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ